Butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester
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Overview
Description
Butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester typically involves multiple steps. One common method involves the reaction of 4-tert-butylcyclohexanol with butyric acid in the presence of a dehydrating agent to form the ester. Subsequently, the ester is reacted with 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield butyric acid derivatives, while substitution reactions can produce a variety of esters and amides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, thiadiazole derivatives, including this compound, are studied for their potential antimicrobial and anticancer activities. They have shown efficacy against various bacterial and fungal strains .
Medicine
Medically, thiadiazole derivatives are explored for their potential as therapeutic agents. This compound, in particular, has shown promise in preclinical studies for its antimicrobial and anticancer properties .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the formulation of certain pharmaceuticals .
Mechanism of Action
The mechanism of action of butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with proteins and enzymes, disrupting their normal functions. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its anticancer activities.
Uniqueness
Butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester is unique due to its specific ester and thiadiazole functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H31N3O3S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C19H31N3O3S/c1-5-16-21-22-18(26-16)20-15(23)7-6-8-17(24)25-14-11-9-13(10-12-14)19(2,3)4/h13-14H,5-12H2,1-4H3,(H,20,22,23) |
InChI Key |
DKNHPKWIBYXVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCC(=O)OC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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